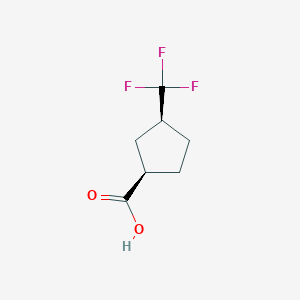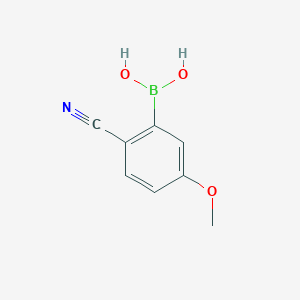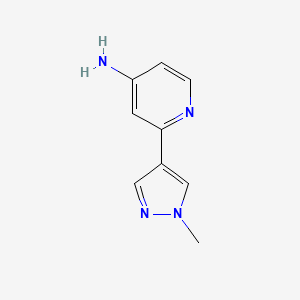![molecular formula C7H7ClN4 B11912219 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with chlorine and methyl substituents. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-formylpyrimidine with hydrazine hydrate in ethanol, followed by cyclization to form the pyrazolopyrimidine core . Another approach includes the treatment of formimidate derivatives with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.
- Oxidation and reduction reactions lead to the formation of oxides or dechlorinated products.
科学研究应用
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly xanthine oxidase inhibition.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
作用机制
The mechanism of action of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells.
Enzyme Inhibition: It mimics the structure of natural substrates of enzymes like xanthine oxidase, binding to the active site and inhibiting enzyme activity.
相似化合物的比较
- 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine
Comparison: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different potency and selectivity towards various biological targets, making it a valuable compound for targeted drug design and development .
属性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
6-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-3-9-7(8)10-6(5)12(2)11-4/h3H,1-2H3 |
InChI 键 |
BMWRDLKFCBZFAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=NC(=NC=C12)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


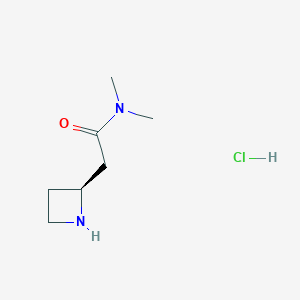
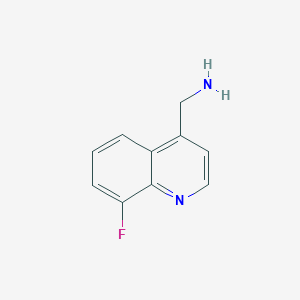

![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)


![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
